Ethyl 2-amino-5-methoxybenzoate
CAS No.: 64018-98-0
Cat. No.: VC2267373
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64018-98-0 |
---|---|
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.21 g/mol |
IUPAC Name | ethyl 2-amino-5-methoxybenzoate |
Standard InChI | InChI=1S/C10H13NO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3 |
Standard InChI Key | POJXEDATMPDTHT-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=CC(=C1)OC)N |
Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)OC)N |
Introduction
Ethyl 2-amino-5-methoxybenzoate is an organic compound with the CAS number 64018-98-0. It belongs to the class of esters and is used in various chemical applications. This compound is characterized by its molecular formula, C10H13NO3, and a molecular weight of 195.22 g/mol .
Chemical Data Table
Property | Value |
---|---|
CAS Number | 64018-98-0 |
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.22 g/mol |
MDL Number | MFCD11111632 |
Storage Conditions | Dark place, inert atmosphere, room temperature |
Synthesis and Applications
The synthesis of Ethyl 2-amino-5-methoxybenzoate typically involves the reaction of 2-amino-5-methoxybenzoic acid with ethanol in the presence of a catalyst. This compound is used in various applications, including pharmaceuticals and organic synthesis, due to its functional groups that can be easily modified.
Safety and Handling
Ethyl 2-amino-5-methoxybenzoate is classified with hazard statements H302, H315, H319, and H335, indicating potential harm if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is essential to handle this compound with caution, using protective equipment and following proper safety protocols.
Safety Precautions
-
Signal Word: Warning
-
Precautionary Statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume